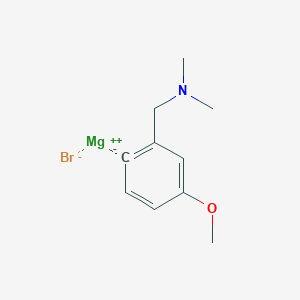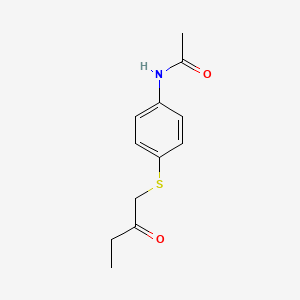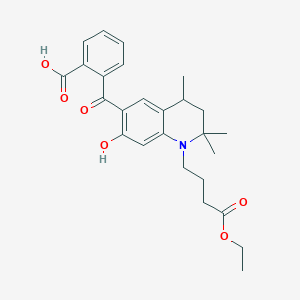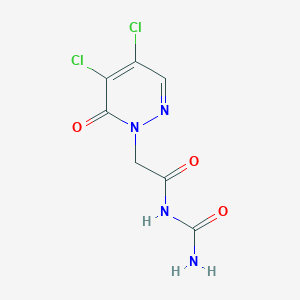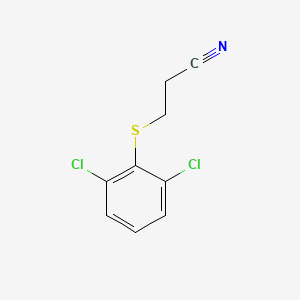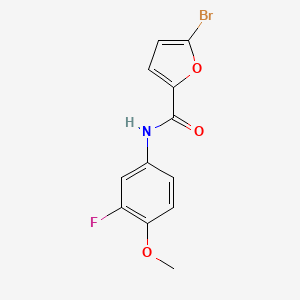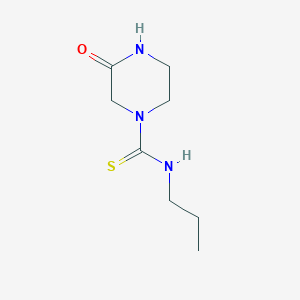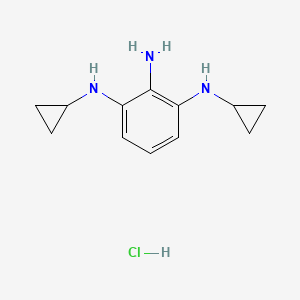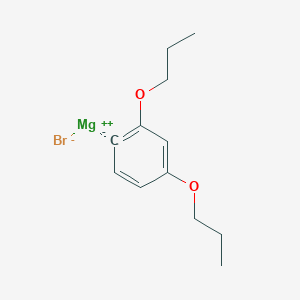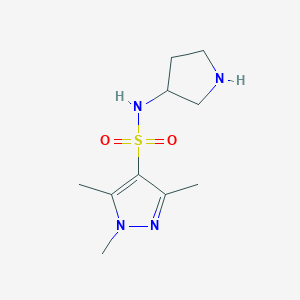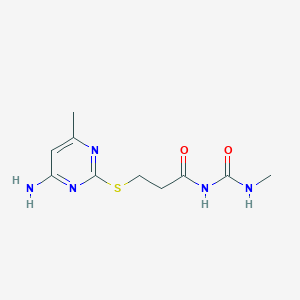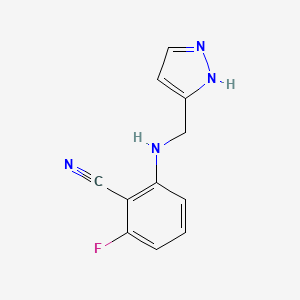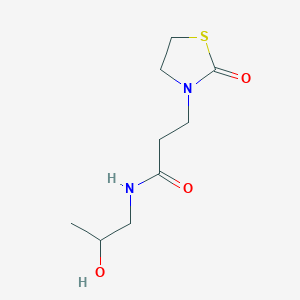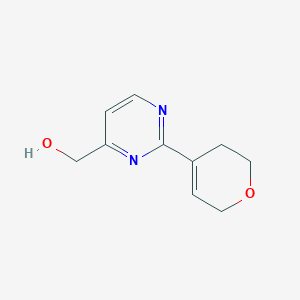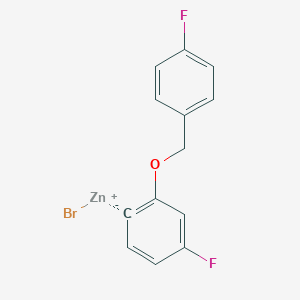
2-(4'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, such as Negishi coupling. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful intermediate in the synthesis of various fluorinated organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(4’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(4’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts, with reaction conditions including a base (e.g., triethylamine) and a suitable solvent (e.g., tetrahydrofuran).
Substitution Reactions: Common reagents include halides and other nucleophiles, with reaction conditions varying depending on the desired product.
Major Products
The major products formed from reactions involving 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are often fluorinated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorinated compounds with potential biological activity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and materials science for the development of advanced materials.
作用機序
The mechanism of action of 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenylzinc moiety to an electrophilic substrate, facilitated by a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In cross-coupling reactions, the zinc atom coordinates with the catalyst, enabling the transfer of the phenyl group to the electrophile, forming a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylboronic acid
- 2-(4’-Fluorobenzyloxy)-4-fluorophenylsilane
Uniqueness
Compared to similar compounds, 2-(4’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique advantages in terms of reactivity and stability. The presence of zinc enhances its nucleophilicity, making it more reactive in cross-coupling reactions compared to its magnesium and boron counterparts. Additionally, the fluorine atoms in the molecule contribute to its stability, making it a preferred choice for synthesizing fluorinated organic compounds.
特性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-3-[(4-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
LTAMPLXQAGVKIF-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=[C-]1)OCC2=CC=C(C=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


